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Executive Summary
In the realm of organic synthesis and medicinal chemistry, CAS 18515-43-0, formally known as

4,5-Dimethyl-4-cyclopentene-1,3-dione, serves as a highly versatile building block and

synthetic intermediate[1]. Recognized for its unique structural rigidity and bifunctional reactivity,

this compound has been utilized in the stereoselective total synthesis of complex pentacyclic

sesquiterpenoids, such as neurotrophic agents like merrilactone A[2]. Beyond pharmaceutical

applications, it has also been identified in specialized flavor compositions and complex organic

mixtures such as tobacco smoke[3][4].

For drug development professionals and formulation scientists, understanding the physical

properties and solubility dynamics of CAS 18515-43-0 is paramount. This whitepaper provides

an in-depth technical analysis of its physicochemical profile, the structural mechanics governing

its solubility, and field-proven experimental protocols for empirical validation.

Structural Mechanics & Physiochemical Profiling

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b3390984#bc-rfq
https://ontosight.ai/glossary/term/4-5-dimethyl-4-cyclopentene-1-3-dione-overview--67a0f6956c3593987a518a7d
https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00274
https://www.researchgate.net/profile/Thomas_Perfetti/publication/303165895_Alphabetical_Component_Index/links/586a986d08ae329d62111674/Alphabetical-Component-Index.pdf
https://patents.google.com/patent/JP2005015683A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3390984?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The behavior of 4,5-Dimethyl-4-cyclopentene-1,3-dione in solution is entirely dictated by its

specific molecular architecture. The compound consists of a five-membered cyclopentene ring

featuring:

A 1,3-Diketone Motif: Two carbonyl groups situated at the C1 and C3 positions.

A Tetrasubstituted Alkene: A double bond between C4 and C5, fully substituted with methyl

groups.

Causality of Molecular Planarity
The double bond at the C4-C5 position is in direct conjugation with both the C1 and C3

carbonyl groups. This extended

-conjugation enforces strict planarity across the ring system. From a thermodynamic
perspective, this planarity facilitates efficient, tightly packed crystal lattices. Consequently,
higher lattice energy is required to disrupt the solid state during dissolution, which directly
impacts its thermodynamic solubility profile.

Computed Physical Properties
To establish a baseline for experimental design, the fundamental and computed

physicochemical properties of CAS 18515-43-0 are summarized below[1][5].
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Property Value Scientific Implication

Molecular Formula C₇H₈O₂
Defines the fundamental

stoichiometry.

Molecular Weight 124.14 g/mol
Low molecular weight favors

high membrane permeability.

Exact Mass 124.0524 Da

Critical for LC-MS/MS

identification and purity

validation.

Topological Polar Surface Area

(TPSA)
34.1 Å²

Indicates excellent passive

cellular permeability (ideal is <

140 Å²).

Hydrogen Bond Acceptors 2

The two carbonyl oxygens

facilitate moderate aqueous

solvation.

Hydrogen Bond Donors 0

Lack of H-donors limits

solubility in purely non-polar,

non-protic environments

without dipole interactions.

Rotatable Bonds 0

Complete structural rigidity;

minimizes entropic penalty

upon target binding.

Solubility Dynamics
The solubility of CAS 18515-43-0 is a delicate interplay between its polar 1,3-dione system and

its lipophilic 4,5-dimethyl core.

Aqueous Solubility: The compound exhibits moderate aqueous solubility. The two carbonyl

oxygens act as potent hydrogen bond acceptors, allowing water molecules to form a

hydration shell. However, the lack of hydrogen bond donors and the presence of the

hydrophobic dimethyl groups prevent it from being freely soluble in water.
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Organic Solubility: The compound demonstrates high solubility in polar aprotic solvents (e.g.,

Dichloromethane, Ethyl Acetate, Acetone, and Tetrahydrofuran). The localized dipole

moments of the carbonyls align well with the dipoles of these solvents, while the lipophilic

methyl groups are easily solvated by the organic bulk.

pH Dependency: Unlike carboxylic acids or basic amines, the 1,3-dione system in this

specific locked ring (lacking an enolizable alpha-proton between the carbonyls that can

achieve full aromaticity, as C2 is a

group) maintains a relatively stable solubility profile across physiological pH ranges (pH 1.2
to 7.4). However, under highly alkaline conditions, deprotonation at the C2 position can
occur, forming a water-soluble enolate anion.
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Structure-property relationship map dictating the solubility profile of CAS 18515-43-0.

Experimental Protocols for Property Validation
To ensure rigorous scientific integrity, the physical properties and solubility of CAS 18515-43-0

must be empirically validated using self-validating, highly controlled experimental systems.
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Protocol A: Thermodynamic Aqueous Solubility
Determination (Shake-Flask Method)
Expertise Note: Kinetic solubility methods (e.g., DMSO stock dilution) often overestimate

solubility due to supersaturation and solvent-masking effects. The classical Shake-Flask

method is required to determine the true thermodynamic equilibrium between the solid crystal

lattice and the solvated state.

Step-by-Step Methodology:

Preparation: Weigh approximately 10 mg of CAS 18515-43-0 into a 2 mL amber glass vial.

Causality for amber glass: Prevents potential UV-induced photo-degradation of the

conjugated enedione system during prolonged incubation.

Solvent Addition: Add 1.0 mL of the target aqueous buffer (e.g., Phosphate Buffered Saline,

pH 7.4). Ensure visible excess solid remains to guarantee saturation.

Equilibration: Seal the vial and place it in an isothermal shaker at 25.0 ± 0.1 °C (or 37.0 °C

for physiological relevance) at 300 RPM for 48 hours.

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at

15,000 × g for 15 minutes to pellet the undissolved solid.

Filtration: Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

Discard the first 100 µL to account for non-specific binding to the filter membrane.

Quantification: Analyze the filtrate via HPLC-UV (using a C18 column, detecting at the

of the conjugated system, typically ~230-250 nm). Quantify against a standard curve
prepared in a highly soluble solvent (e.g., Acetonitrile).
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Thermodynamic solubility determination workflow via the shake-flask method.
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Protocol B: Thermal Analysis via Differential Scanning
Calorimetry (DSC)
Expertise Note: Melting point and enthalpy of fusion (

) are critical for understanding the solid-state properties of CAS 18515-43-0. A high melting
point indicates a strong crystal lattice, which inversely correlates with solubility.

Step-by-Step Methodology:

Calibration: Calibrate the DSC instrument using an Indium standard to ensure precise

temperature and heat flow measurements.

Sample Loading: Accurately weigh 2.0 - 3.0 mg of crystalline CAS 18515-43-0 into a

standard aluminum DSC pan. Crimp the pan with a pinhole lid to allow for the release of any

volatile impurities or trapped moisture.

Purge: Place the sample and an empty reference pan into the DSC cell. Purge the cell with

dry Nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation.

Heating Ramp: Equilibrate the sample at 20 °C, then initiate a linear heating ramp at 10

°C/min up to 200 °C.

Data Analysis: Identify the sharp endothermic peak corresponding to the melting transition.

The onset temperature represents the true melting point, while the area under the curve

represents the enthalpy of fusion.

Conclusion
CAS 18515-43-0 (4,5-Dimethyl-4-cyclopentene-1,3-dione) is a structurally rigid, highly

conjugated intermediate whose physicochemical properties are defined by its bifunctional

nature. Its TPSA of 34.1 Å² and lack of hydrogen bond donors dictate a solubility profile that

favors polar aprotic and organic solvents over purely aqueous environments. By employing

rigorous, self-validating protocols like the thermodynamic shake-flask method and DSC thermal

analysis, researchers can accurately map its physical properties to optimize its use in complex

synthetic pathways and formulation development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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